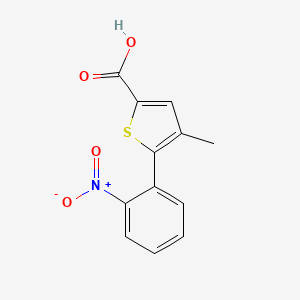
3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane is a complex organotin compound that features a unique combination of phosphorus, tin, and oxygen atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane typically involves the reaction of dibutyltin oxide with diphenylphosphinic chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(Bu2SnO)+(Ph2PCl)→this compound
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecular structures.
Biology: The compound’s organotin moiety makes it a candidate for studying biological interactions and potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane involves its interaction with molecular targets through its organotin and phosphorus centers. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s ability to form stable complexes with various biomolecules is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,1-diphenyl-2-butanone: A structurally related compound with different functional groups.
2,4-Dioxa-1-phospha-3-stannadodecane: A compound with a similar core structure but different substituents.
Uniqueness
3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane is unique due to its specific combination of butyl, phenoxy, and organotin groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62060-50-8 |
|---|---|
Molecular Formula |
C28H45O4PSn |
Molecular Weight |
595.3 g/mol |
IUPAC Name |
[dibutyl(octoxy)stannyl] diphenyl phosphite |
InChI |
InChI=1S/C12H10O3P.C8H17O.2C4H9.Sn/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h1-10H;2-8H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2 |
InChI Key |
SEGHTBBWSWKGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO[Sn](CCCC)(CCCC)OP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14536602.png)



![(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone](/img/structure/B14536622.png)
![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)
![Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14536633.png)


![2-{2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14536646.png)

![3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14536654.png)

![Benzene, [[(4-chloro-1-phenylbutyl)thio]methyl]-](/img/structure/B14536669.png)
